1,2,5,6-Tetramethylindole
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Overview
Description
1,2,5,6-Tetramethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The unique structure of this compound, with four methyl groups attached to the indole ring, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5,6-Tetramethylindole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another method involves the cyclization of substituted anilines with appropriate reagents to form the indole ring . These methods typically require specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetramethylindole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones or other oxidized derivatives .
Scientific Research Applications
1,2,5,6-Tetramethylindole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetramethylindole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,5,6-Tetramethylindole include other indole derivatives such as:
- 1-Methylindole
- 2-Methylindole
- 3-Methylindole
- 5-Methylindole
- 6-Methylindole
Uniqueness
This compound is unique due to the specific positioning of its four methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to other indole derivatives .
Properties
CAS No. |
116388-35-3 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1,2,5,6-tetramethylindole |
InChI |
InChI=1S/C12H15N/c1-8-5-11-7-10(3)13(4)12(11)6-9(8)2/h5-7H,1-4H3 |
InChI Key |
BINOCOJWNRQCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=C2)C)C |
Origin of Product |
United States |
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